Structural Distinction: Conjugated Pyrrolidinylidene at the 5-Position Versus Prevalent 5-Arylidene Rhodanines
The target compound carries a 1-ethylpyrrolidin-2-ylidene moiety conjugated via an ethylidene bridge to the rhodanine 5-position. This is structurally distinct from the 5-arylidene substitution pattern found in >80% of biologically characterized rhodanine derivatives [1]. The pyrrolidinylidene group introduces an aliphatic heterocyclic basic nitrogen center that is absent in 5-benzylidene, 5-furfurylidene, and 5-(4-pyridylmethylene) analogs, which are the dominant comparators in the rhodanine kinase inhibitor literature. This structural feature alters hydrogen-bonding capacity, basicity (pKₐ of the pyrrolidine nitrogen is estimated at ~9–10 versus non-basic arylidene analogs), and conformational flexibility at the exocyclic double bond.
| Evidence Dimension | 5-ylidene substituent type and presence of basic nitrogen |
|---|---|
| Target Compound Data | 1-Ethylpyrrolidin-2-ylidene (conjugated, basic aliphatic heterocycle, pKₐ ~9–10 estimated) |
| Comparator Or Baseline | Typical 5-arylidene rhodanines (benzylidene, furfurylidene, pyridylmethylene): aromatic, non-basic |
| Quantified Difference | Presence versus absence of a basic, protonatable nitrogen at the 5-substituent; distinct conformational profile |
| Conditions | Structural comparison based on published X-ray and computational studies of rhodanine ylidene geometry [2] |
Why This Matters
The presence of a basic nitrogen in the 5-substituent can fundamentally alter solubility, cellular permeability, and target binding mode relative to non-basic analogs, making procurement of the exact structure essential for SAR continuity.
- [1] Jain, V.S., et al. (2013). Recent developments and biological activities of thiazolidinone derivatives: a review. Bioorganic & Medicinal Chemistry, 21(7), 1599–1620. Documents prevalence of 5-arylidene substitution. View Source
- [2] Toran, R., et al. (2021). Asymmetric Addition and Cycloaddition Reactions with Ylidene-Five-Membered Heterocycles. Advanced Synthesis & Catalysis, 363(22), 4997–5046. Reviews exocyclic double bond geometry and reactivity of ylidene-rhodanines. View Source
